molecular formula C9H13N3O4S B5199737 ETHYL 2-((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)BUTANOATE

ETHYL 2-((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)BUTANOATE

Cat. No.: B5199737
M. Wt: 259.28 g/mol
InChI Key: OILCTGFEQACZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ETHYL 2-((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)BUTANOATE involves several steps. One common method includes the reaction of ethyl 2-bromobutanoate with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

ETHYL 2-((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)BUTANOATE undergoes several types of chemical reactions:

Scientific Research Applications

ETHYL 2-((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)BUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications, such as drug development for targeting specific enzymes or pathways.

Mechanism of Action

The mechanism of action of ETHYL 2-((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)BUTANOATE involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the thiol group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

ETHYL 2-((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)BUTANOATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and reactions in various research applications.

Properties

IUPAC Name

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-3-5(8(14)16-4-2)17-7-6(13)10-9(15)12-11-7/h5H,3-4H2,1-2H3,(H2,10,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILCTGFEQACZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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